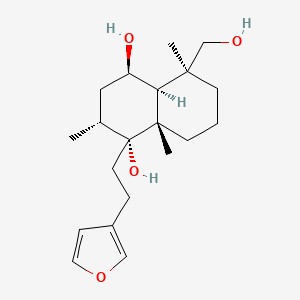

Marrubenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(1R,3R,4R,4aS,8S,8aS)-4-[2-(furan-3-yl)ethyl]-8-(hydroxymethyl)-3,4a,8-trimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalene-1,4-diol |

InChI |

InChI=1S/C20H32O4/c1-14-11-16(22)17-18(2,13-21)7-4-8-19(17,3)20(14,23)9-5-15-6-10-24-12-15/h6,10,12,14,16-17,21-23H,4-5,7-9,11,13H2,1-3H3/t14-,16-,17+,18-,19+,20-/m1/s1 |

InChI Key |

NZMHIKFTAXRIDL-FQFOHHTNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H]2[C@@](CCC[C@@]2([C@]1(CCC3=COC=C3)O)C)(C)CO)O |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)CO)O |

Synonyms |

marrubenol |

Origin of Product |

United States |

Occurrence and Natural Product Chemistry of Marrubenol

Plant Sources and Ethnobotanical Significance in Research Contexts

Marrubenol is predominantly found in species belonging to the Marrubium genus and other related genera within the Lamiaceae family. These plants often hold ethnobotanical significance, being traditionally used in various medicinal applications, which in turn drives research into their active constituents like Marrubenol.

Marrubium vulgare L. as a Primary Source

Marrubium vulgare L., commonly known as white horehound, is recognized as a primary natural source of Marrubenol. This widespread Mediterranean plant has a long history of use in folk medicine for various ailments nih.govmdpi.comresearchgate.netplantaedb.com. The aerial parts of M. vulgare are particularly rich in labdane-type diterpenes, with marrubiin (B191795) being a major constituent, from which Marrubenol can be derived nih.govwikipedia.org. Studies have reported the occurrence of furanic labdane (B1241275) diterpenes, including Marrubenol, in M. vulgare researchgate.net.

Other Marrubium Species (e.g., Marrubium alysson)

Beyond Marrubium vulgare, Marrubenol has also been identified in other species within the Marrubium genus. For instance, it has been reported in Marrubium alysson L.. The genus Marrubium encompasses approximately 97 species, primarily distributed across the Mediterranean and temperate regions of the Eurasian zone plantaedb.com. Other Marrubium species such as M. persicum are noted as rich sources of diterpenoids, including Marrubenol. Related compounds like marrubiin, a precursor to Marrubenol, are found in numerous Marrubium species, including M. deserti de Noe, M. velatinum, M. cylleneum, M. trachyticum, M. globosum, M. anisodon, M. sericeum, M. supinum, and M. thessalum. Marrubium peregrinum is another species reported to contain Marrubenol.

A summary of key Marrubium species reported to contain Marrubenol or its precursors is provided below:

| Marrubium Species | Primary Compound(s) Reported | Reference(s) |

| Marrubium vulgare L. | Marrubenol, Marrubiin | nih.govmdpi.comresearchgate.netplantaedb.comnih.gov |

| Marrubium alysson L. | Marrubenol, Marrubiin | |

| Marrubium persicum | Diterpenoids (including Marrubenol) | |

| Marrubium peregrinum L. | Marrubenol |

Related Genera within the Lamiaceae Family

Marrubenol is chemically classified as a diterpenoid, predominantly isolated from plants of the Marrubium genus within the Lamiaceae family. The Lamiaceae, commonly known as the mint family, is a large and significant family of flowering plants, comprising over 240 genera and more than 7200 species globally. This family is well-known for its rich diversity of bioactive compounds. While Marrubenol is strongly associated with Marrubium, its precursor, marrubiin, has been identified in other Lamiaceae members, such as Leonotis leonurus and Phlomis bracteosa. This broader occurrence of related labdane diterpenoids underscores the Lamiaceae family as a significant source for such natural products.

Isolation and Purification Methodologies

The isolation and purification of Marrubenol from plant biomass involve a series of sophisticated chemical and chromatographic techniques designed to extract the compound from the complex plant matrix and then separate it from other co-occurring phytochemicals.

Extraction Techniques from Plant Biomass

The initial step in obtaining Marrubenol from plant material typically involves extraction from the plant biomass. This process often begins with the air-drying and subsequent grinding of the plant material to increase the surface area for solvent penetration. For Marrubium vulgare, crude extracts of the aerial parts have been prepared using aqueous solvents researchgate.net. Methanolic extracts are also commonly employed due to methanol's effectiveness in extracting a wide range of phytochemicals, including diterpenoids. Following the initial extraction, the crude extract is often concentrated, for example, by vacuum evaporation, to yield a residue that contains the target compounds along with many others. Subsequent fractionation steps, such as liquid-liquid extraction with solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), chloroform), are then performed to enrich the fraction containing Marrubenol. For instance, a cyclohexane (B81311) fraction of M. vulgare water extract has been shown to contain active compounds, including Marrubenol researchgate.net.

Chromatographic Separation Strategies

Once a crude extract or enriched fraction is obtained, chromatographic separation strategies are crucial for isolating pure Marrubenol. Chromatography is a powerful biophysical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For the purification of Marrubenol, bio-guided fractionation is a common approach, where fractions are tested for activity to guide further purification steps researchgate.net. Specific chromatographic methods employed include:

Column Chromatography: This technique is used to separate a single chemical component from a mixture based on differential adsorption to an adsorbent. Compounds travel at different speeds through the column, allowing their separation into fractions. In the context of Marrubium vulgare extracts, column chromatography has been utilized to separate fractions containing Marrubenol researchgate.net.

Thin-Layer Chromatography (TLC): Often used for preliminary separation and monitoring purification progress, preparative TLC on silica (B1680970) gel has been successfully applied for the purification of Marrubenol. For example, a mobile phase consisting of hexane-diethyl ether (4:6) on silica gel (Si 60 F254 Merck) was used to yield purified Marrubenol from M. vulgare extracts researchgate.net. TLC can also be used to fine-tune separation before scaling up to column chromatography.

These chromatographic techniques leverage various properties of the compounds, such as size, shape, total charge, hydrophobicity, and binding ability with the stationary phase, to achieve effective separation and purification. The combination of different chromatographic methods, such as column chromatography followed by preparative TLC, allows for the isolation of Marrubenol with high purity researchgate.net.

Compound Names and PubChem CIDs

Column Chromatography

Column chromatography is a widely employed technique for the isolation and purification of Marrubenol from plant extracts. This method leverages the differential adsorption of compounds to a stationary phase and their varying solubilities in a mobile phase.

A common approach involves the extraction of dried aerial parts of Marrubium vulgare with water, followed by extraction with cyclohexane. caymanchem.comresearchgate.net The cyclohexane fraction, which contains Marrubenol, is then subjected to column chromatography. caymanchem.comresearchgate.net

Detailed Research Findings for Column Chromatography: In one study, a medium pressure silica gel column (Lichoprep Si60, 15–25 μm, Merck) was utilized as the stationary phase. caymanchem.com The elution was performed using a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a ratio of 99:1. caymanchem.com Fractionation during this process was monitored using Thin Layer Chromatography (TLC). caymanchem.com Another reported method used a silica gel Lichoprep Si60 (15-25 µm, 150 g) column with a flow rate of 1 mL/min, collecting 8-mL fractions, also eluted with CH2Cl2-MeOH (99:1). researchgate.net

Table 2: Typical Conditions for Marrubenol Isolation via Column Chromatography

| Parameter | Description | Source |

| Stationary Phase | Medium pressure silica gel column (Lichoprep Si60, 15–25 μm, Merck) | caymanchem.comresearchgate.net |

| Mobile Phase | Dichloromethane (CH2Cl2) – Methanol (MeOH) (99:1) | caymanchem.comresearchgate.net |

| Flow Rate | 1 mL/min (for MPLC) | researchgate.net |

| Fraction Collection | 8-mL fractions (for MPLC) | researchgate.net |

| Monitoring | Thin Layer Chromatography (TLC) with CH2Cl2–MeOH (95:5) as solvent system | caymanchem.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds, including diterpenoids like Marrubenol, within complex mixtures such as plant extracts. mdpi.comdntb.gov.uaresearchgate.netitrcweb.org

Detailed Research Findings for HPLC: While specific HPLC purification protocols solely for Marrubenol are not extensively detailed in the provided literature, HPLC-UV/PAD-ESI/MS analysis has been successfully applied to analyze the phytochemical composition of Marrubium vulgare extracts, leading to the identification of Marrubenol and other components. mdpi.comresearchgate.net

Various columns have been tested for the separation of components in Marrubium vulgare extracts, including Kromasil C-18, Chromolith Performance RP-18 endcapped, Discovery Cyano, and XBridge Phenyl columns. mdpi.com Mobile phases typically consist of mixtures of water and acetonitrile (B52724) (ACN), often supplemented with 0.1% (v/v) formic acid to optimize separation. researchgate.netmdpi.com Gradient elution programs are commonly utilized; for instance, a gradient starting from 10% ACN and increasing to 90% ACN over 20 minutes, followed by an 8-minute re-equilibration step, has been reported. mdpi.com A flow rate of 1 mL/min is frequently used, and the elution is typically performed at room temperature. mdpi.com UV detection is performed at specific wavelengths, such as 220 nm for HPLC-UV/PAD analysis, and at 220, 254, and 280 nm for HPLC-ESI-MS-MS analysis, enabling comprehensive characterization of the separated compounds. mdpi.com

Table 3: Representative HPLC Conditions for Marrubium vulgare Extract Analysis (Applicable for Marrubenol Identification)

| Parameter | Description | Source |

| Columns Tested | Kromasil C-18, Chromolith Performance RP-18 endcapped, Discovery Cyano, XBridge Phenyl | mdpi.com |

| Mobile Phase | Water (A) and Acetonitrile (B), both containing 0.1% (v/v) formic acid | researchgate.netmdpi.com |

| Elution Program | Gradient: e.g., 10% B to 90% B in 20 min, followed by 8 min re-equilibration | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Temperature | Room temperature | mdpi.com |

| UV Detection | 220 nm (HPLC-UV/PAD); 220, 254, 280 nm (HPLC-ESI-MS-MS) | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the analysis, identification, and semi-quantification of compounds in natural product extracts, including Marrubenol. It is also frequently used to monitor fractions obtained from column chromatography. caymanchem.comresearchgate.netresearchgate.netjbuon.com

Detailed Research Findings for HPTLC: HPTLC has been instrumental in monitoring the fractionation of Marrubium vulgare extracts during column chromatography, utilizing silica gel 60 F254 plates. caymanchem.comresearchgate.net For detection, a 1% vanillin (B372448) in 50% phosphoric acid reagent is applied. researchgate.net A solvent system of CH2Cl2-MeOH (95:5) has been reported, where Marrubenol exhibited an Rf value of 0.35. researchgate.net

Furthermore, Marrubenol has been identified in M. vulgare extracts through bioautography-HPTLC-MS analysis. researchgate.netjbuon.com While specific HPTLC conditions for Marrubenol quantification are less detailed than for its related compound Marrubiin, the quantification of Marrubiin in M. vulgare extracts has been achieved using HPTLC with precoated silica gel 60 F254 plates as the stationary phase. tandfonline.comthieme-connect.com The mobile phase for Marrubiin quantification typically consists of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1, resulting in an Rf value of approximately 0.47 ± 0.05 for Marrubiin. thieme-connect.com These conditions provide a strong indication of the general HPTLC parameters suitable for diterpenoids from Marrubium species.

Table 4: HPTLC Conditions for Diterpenoid Analysis in Marrubium Extracts

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 plates (precoated and preactivated) | caymanchem.comresearchgate.netthieme-connect.com |

| Mobile Phase (Marrubenol Monitoring) | CH2Cl2–MeOH (95:5) | caymanchem.comresearchgate.net |

| Mobile Phase (Marrubiin Quantification) | Toluene:Ethyl Acetate:Acetic Acid (5:4:1) | thieme-connect.com |

| Detection | 1% vanillin in 50% phosphoric acid | researchgate.net |

| Rf Value (Marrubenol) | 0.35 (using CH2Cl2–MeOH 95:5) | researchgate.net |

| Rf Value (Marrubiin) | 0.47 ± 0.05 (using Toluene:Ethyl Acetate:Acetic Acid 5:4:1) | thieme-connect.com |

Crystallization and Concentration Techniques

The effective isolation and purification of natural products often culminate in crystallization, a process that yields highly pure compounds in solid form. Concentration techniques are essential preliminary steps to achieve the necessary saturation for crystallization.

Detailed Research Findings for Crystallization and Concentration: For Marrubenol, concentration of the extracts is typically achieved through evaporation under reduced pressure, particularly for the cyclohexane fraction containing the compound. caymanchem.comresearchgate.netnih.gov Lyophilization is also employed for concentrating the aqueous fractions. caymanchem.comresearchgate.net

Table 5: Common Concentration Techniques for Marrubenol

| Technique | Application | Source |

| Evaporation under Reduced Pressure | Cyclohexane fraction containing Marrubenol | caymanchem.comresearchgate.netnih.gov |

| Lyophilization | Aqueous fractions | caymanchem.comresearchgate.net |

Biosynthesis and Metabolic Engineering of Marrubenol

Diterpenoid Biosynthetic Pathways

Diterpenoids, a large class of natural products, are assembled from 5-carbon (C5) isoprene (B109036) units, primarily isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) wustl.edugenome.jpechelon-inc.com. These C5 units are then elongated by prenyltransferases to form higher-order building blocks, including geranylgeranyl diphosphate (GGPP), the central precursor for diterpenoids genome.jpechelon-inc.com.

Geranylgeranyl Diphosphate (GGPP) as a Central Precursor

Geranylgeranyl diphosphate (GGPP) is a 20-carbon intermediate that serves as a fundamental precursor for the biosynthesis of diterpenes and diterpenoids, as well as other plastidial isoprenoids like carotenoids and chlorophylls (B1240455) echelon-inc.comnih.govnih.govfrontiersin.org. GGPP is formed through the sequential addition of three IPP units to DMAPP, a process catalyzed by geranylgeranyl diphosphate synthase (GGPPS) echelon-inc.comfrontiersin.org. This enzyme plays a crucial role in regulating the flow of metabolites into the diterpenoid pathway frontiersin.org.

A summary of GGPP's role is provided in the table below:

| Precursor/Intermediate | Enzyme | Product | Role in Biosynthesis |

| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | Geranylgeranyl diphosphate synthase (GGPPS) | Geranylgeranyl diphosphate (GGPP) | Central C20 precursor for all diterpenoids, carotenoids, and chlorophylls echelon-inc.comfrontiersin.org |

Non-Mevalonate Pathway (DOX/MEP pathway) Involvement

The biosynthesis of marrubenol and related diterpenoids in Marrubium vulgare primarily proceeds via the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-C-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway genome.jpmdpi.comnih.gov. This pathway is distinct from the classical mevalonate (B85504) (MVA) pathway and is found in most eubacteria, green algae, and higher plants, typically operating in plastids wustl.edugenome.jpkit.edu.

Early studies using 13C-labelled glucose in M. vulgare shoot cultures demonstrated that the labeling pattern of marrubiin (B191795) (a furanic labdane (B1241275) diterpene related to marrubenol) was consistent with a non-mevalonate pathway, rather than the mevalonate pathway mdpi.comnih.gov. The DOX/MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to generate deoxyxylulose 5-phosphate (DOXP), which is then converted to methylerythritol 4-phosphate (MEP) wustl.eduresearchgate.net. Subsequent enzymatic steps convert MEP into IPP and DMAPP, the direct precursors for GGPP wustl.eduresearchgate.net.

Key aspects of the non-mevalonate pathway involvement are summarized below:

| Pathway | Location | Precursors | Key Metabolites | Products |

| Non-Mevalonate (DOX/MEP) | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Deoxyxylulose 5-phosphate (DOXP), Methylerythritol 4-phosphate (MEP), Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | GGPP, leading to diterpenoids like marrubenol and marrubiin wustl.edugenome.jpmdpi.comnih.gov |

Enzymatic Steps in Marrubenol Biosynthesis

The initial committed steps in the biosynthesis of marrubenol and its derivatives involve specific diterpene synthases (diTPSs) that act sequentially to convert GGPP into more complex structures.

Diterpene Synthases (diTPSs)

Diterpene synthases (diTPSs) are a class of enzymes responsible for catalyzing the cyclization and rearrangement of GGPP to form diverse diterpene scaffolds nih.govresearchgate.netnih.gov. In Marrubium vulgare, a functional pair of diTPSs, namely Peregrinol (B1240592) Diphosphate Synthase (MvCPS1) and 9,13-Epoxylabd-14-ene Synthase (MvELS), have been identified as crucial for the initial reactions in the biosynthesis of marrubiin and related compounds, including marrubenol nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. These enzymes facilitate the formation of a unique oxygenated diterpene scaffold, 9,13-epoxy-labd-14-ene, which serves as a precursor for marrubenol and other Marrubium diterpenoids nih.govresearchgate.netnih.gov.

Peregrinol Diphosphate Synthase (MvCPS1)

MvCPS1 is a diterpene synthase that catalyzes the first committed step in the specialized metabolism leading to marrubenol and marrubiin nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. This enzyme transforms the central diterpenoid precursor, geranylgeranyl diphosphate (GGPP), into peregrinol diphosphate nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. Peregrinol diphosphate is a bicyclic prenyl diphosphate intermediate characterized by a hydroxy group at C-9, a feature typically present in marrubiin and related metabolites nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. Unlike other known diTPSs that introduce a hydroxyl group at C-8 of the labdane backbone, MvCPS1's reaction proceeds via oxygenation of an intermediate carbocation at C-9 researchgate.netnih.gov.

Research findings on MvCPS1:

Substrate: Geranylgeranyl diphosphate (GGPP) nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov

Product: Peregrinol diphosphate nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov

Mechanism: Catalyzes bicyclization of GGPP, with oxygenation at C-9 of an intermediate carbocation researchgate.netnih.gov.

Significance: Identified as the first committed enzyme in marrubiin/marrubenol biosynthesis, producing a key bicyclic intermediate nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov.

9,13-Epoxylabd-14-ene Synthase (MvELS)

Following the action of MvCPS1, 9,13-Epoxylabd-14-ene Synthase (MvELS) facilitates the subsequent reaction in the biosynthetic pathway nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. MvELS acts sequentially with MvCPS1 to convert peregrinol diphosphate into 9,13-epoxy-labd-14-ene nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov. This reaction involves the ionization of the diphosphate moiety of peregrinol diphosphate, followed by a carbocation rearrangement to form the tricyclic 9,13-epoxy-labd-14-ene nih.govresearchgate.netd-nb.info. MvELS belongs to a subgroup of the diTPS TPS-e/f clade and exhibits an unusual β/α-domain architecture researchgate.netnih.gov. It has been shown to be active in vitro and in vivo with various prenyl diphosphate substrates, ultimately forming the precursor 9,13-epoxy-labd-14-ene for marrubiin and related diterpenoids researchgate.netnih.gov.

Research findings on MvELS:

Substrate: Peregrinol diphosphate nih.govresearchgate.netd-nb.inforesearchgate.netnih.gov

Product: 9,13-epoxy-labd-14-ene nih.govresearchgate.netd-nb.inforesearchgate.netnih.govmonarchinitiative.org

Mechanism: Ionization of diphosphate and carbocation rearrangement nih.govd-nb.info.

Significance: Forms a central precursor for the diverse array of Marrubium diterpenoids, including marrubenol researchgate.netnih.gov.

The sequential action of MvCPS1 and MvELS is crucial for establishing the core labdane scaffold that is subsequently modified by cytochrome P450 monooxygenases and other enzymes to yield marrubenol and other complex diterpenoids nih.govresearchgate.netd-nb.info. Metabolic engineering efforts can leverage the knowledge of these enzymes to produce precursors for bioactive diterpenoids in heterologous systems nih.govresearchgate.netnih.gov.

Cytochrome P450 Monooxygenases (CYP71AU87) in Functionalization

Cytochrome P450 monooxygenases (P450s) play a crucial role in the functionalization steps of diterpenoid biosynthesis, including that of marrubenol and marrubiin. Specifically, the cytochrome P450 monooxygenase CYP71AU87 has been functionally characterized and implicated in marrubiin biosynthesis in Marrubium vulgare. lipidmaps.orgnih.govuni.luresearchgate.net

CYP71AU87 catalyzes the hydroxylation of 9,13-epoxy labd-14-ene, an intermediate formed by diterpene synthases, into isomeric products such as 9,13-epoxy labd-14-ene-18-ol and 9,13-epoxy labd-14-ene-19-ol. lipidmaps.orguni.lu The formation of 9,13-epoxy labd-14-ene-19-ol is considered a probable reaction step in the biosynthesis of the 19,6-lactone ring structure characteristic of premarrubiin (B1194150) and other diterpenoids found in the Marrubium genus. lipidmaps.orgmetabolomicsworkbench.orguni.lu Although the specific products of CYP71AU87 were not always detectable in planta, high levels of its gene expression in marrubiin-accumulating tissues support its role in the formation of marrubiin and related diterpenoids, including marrubenol. lipidmaps.orgresearchgate.net

Hydroxylation and Lactone Formation Reactions

The formation of the lactone ring, a characteristic feature of marrubenol and related compounds, involves sequential hydroxylation reactions. The presence of marrubenol and premarrubenol, which feature hydroxyl groups at both C-19 and C-6b, in various Marrubium species supports a sequential hydroxylation pathway leading to lactone formation. lipidmaps.orgmetabolomicsworkbench.orguni.lunih.gov

This process conceptually aligns with pathways described for other sesquiterpenoid lactones, where P450 enzymes facilitate oxygenation at specific carbon positions, such as C-6b. lipidmaps.orgnih.gov Following hydroxylation, the lactone ring can form, potentially through spontaneous non-enzymatic lactonization of a hydroxyl group with a carboxylic group, as observed in other lactone biosynthesis pathways. nih.govuni.lu Alternatively, dehydrogenases or reductases might further oxidize the C-19 hydroxyl group, which, combined with P450-catalyzed oxygenation at C-6b, could result in lactone ring formation. lipidmaps.org

Genetic and Molecular Approaches to Biosynthesis Elucidation

Elucidating the biosynthetic pathway of marrubenol and marrubiin has relied heavily on genetic and molecular approaches. A genomics-based gene discovery approach was employed to identify candidate genes involved in terpenoid biosynthesis in Marrubium vulgare. lipidmaps.org

Key to this elucidation was the identification and functional characterization of two diterpene synthases (diTPSs): PEREGRINOL DIPHOSPHATE SYNTHASE (MvCPS1) and 9,13-EPOXY-LABD-14-ENE SYNTHASE (MvELS). These enzymes act sequentially to catalyze the initial committed reactions in the pathway. MvCPS1 converts geranylgeranyl diphosphate (GGPP) into peregrinol diphosphate, a bicyclic prenyl diphosphate intermediate. Subsequently, MvELS catalyzes the ionization of the diphosphate moiety and a rearrangement to form 9,13-epoxy-labd-14-ene. mdpi.comlipidmaps.orgmetabolomicsworkbench.org Transcriptome mining of M. vulgare leaves, known for accumulating marrubiin and related metabolites, was instrumental in identifying P450 candidates like CYP71AU87. lipidmaps.org Functional characterization of these enzymes was performed through co-expression assays in heterologous systems such as Nicotiana benthamiana and yeast. lipidmaps.org Furthermore, experiments involving 13C-labelled glucose and subsequent 13C-NMR spectroscopy of marrubiin confirmed that its biosynthesis, and thus that of marrubenol, follows a non-mevalonate pathway. plantaedb.com

Strategies for Metabolic Engineering and Heterologous Production

The detailed understanding of the marrubenol/marrubiin biosynthetic enzymes provides a foundation for developing metabolic engineering platforms for their sustainable production. lipidmaps.orgnih.govresearchgate.net Strategies for metabolic engineering and heterologous production aim to leverage microbial or plant hosts to produce these valuable compounds more efficiently than traditional plant extraction.

Co-expression of the identified diterpene synthases, MvCPS1 and MvELS, in engineered Escherichia coli and Nicotiana benthamiana has demonstrated the feasibility of producing key precursors for marrubenol and other bioactive diterpenoids. uni.lu General strategies for heterologous production involve engineering model microorganisms like Escherichia coli and Saccharomyces cerevisiae, which serve as microbial chassis. nih.govsrce.hr Beyond model organisms, engineering non-model microbes is also gaining attention due to their unique metabolic advantages. nih.gov Key aspects of metabolic engineering include ensuring a sufficient supply of precursors and addressing potential bottlenecks related to heterologous cofactors. nih.gov The application of synthetic biology tools further accelerates the cloning and refactoring of biosynthetic gene clusters and the genetic engineering of host organisms, paving the way for optimized production yields of desired secondary metabolites. nih.govsrce.hr

Chemical Synthesis and Structural Modification of Marrubenol

Total Synthesis Approaches

Total synthesis of complex natural products like marrubenol involves building the molecule from simpler, commercially available compounds. While direct total synthesis of marrubenol is less frequently documented than its semi-synthesis from natural precursors, principles established for the total synthesis of related labdane (B1241275) diterpenes, such as marrubiin (B191795), are highly relevant mdpi.com.

Semi-Synthesis from Related Labdane Diterpenoids

Semi-synthesis offers a more efficient route to marrubenol by utilizing readily available natural labdane diterpenoids as starting materials. This approach leverages the complex biosynthetic machinery of plants to provide advanced intermediates, which are then chemically transformed into the desired compound.

Reduction of Marrubiin to Marrubenol

Table 1: Key Reaction Conditions for Marrubiin Reduction to Marrubenol

| Reactant | Reagent | Solvent | Conditions | Purity Analysis | Structural Confirmation |

| Marrubiin | LiAlH4 | Sodium-dried Et2O | Vigorous stirring, 1 hour, N2 atmosphere | TLC (>95% purity) ucl.ac.be | NMR analysis ucl.ac.be |

Derivatization from Premarrubiin (B1194150) and Other Precursors

Beyond marrubiin, other labdane diterpenoids found in nature can serve as precursors for marrubenol synthesis. Premarrubiin, for example, is a pre-furanic labdanoid that is widely distributed in the Lamiaceae family and is considered a precursor to marrubiin mdpi.comresearchgate.net. The transformation of premarrubiin into marrubiin is indicative of the comparative instability of the former compound to the more stable furanic form mdpi.com. In the biosynthetic pathway, premarrubenol has also been identified in Marrubium vulgare tissues as an intermediate that can lead to premarrubiin researchgate.netd-nb.info.

The presence of compounds like 19-acetyl-marrubenol and 6-acetyl-marrubenol, isolated from species such as Marrubium sericeum, suggests further derivatization possibilities within the labdane diterpene family acgpubs.org. These acetylated forms can potentially be hydrolyzed to yield marrubenol, or marrubenol itself could be a starting point for generating such derivatives through targeted acetylation. The interconversion observed between 6-acetyl-marrubenol and 19-acetyl-marrubenol, with the latter being more stable, highlights the dynamic nature of these compounds and their potential for synthetic manipulation acgpubs.org.

Synthetic Methodologies for Analog Generation

The generation of marrubenol analogs is crucial for exploring structure-activity relationships and developing compounds with tailored properties. This involves employing various synthetic methodologies to introduce or modify functional groups and control stereochemistry.

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount in the chemistry of diterpenes like marrubenol, as the spatial arrangement of atoms significantly influences their chemical behavior and biological activity ijfans.org. Achieving high stereoselectivity is essential to produce specific stereoisomers, which is critical in the development of complex organic molecules.

Key strategies employed in stereoselective synthesis include asymmetric synthesis, which often utilizes chiral catalysts or auxiliaries to preferentially form one enantiomer over another ijfans.orgchemistrydocs.com. Stereospecific reactions are also vital, as they convert a specific stereoisomer of a reactant into a particular stereoisomer of the product without generating other forms ijfans.org. Retrosynthetic analysis serves as a strategic framework, allowing chemists to deconstruct complex target molecules into simpler precursors while ensuring that stereochemical outcomes are integrated into the synthetic planning process msu.edu. For labdane diterpenes, the stereocontrolled preparation of key building blocks, such as enynes, can be achieved through methods like ring-contractive coupling and subsequent Ireland-Claisen rearrangement, providing chiral intermediates for further elaboration mdpi.com.

Introduction of Functional Groups

The introduction and interconversion of functional groups are fundamental to modifying the structure of marrubenol and generating novel analogs. Functional groups are specific arrangements of atoms that dictate a molecule's reactivity and properties total-synthesis.com.

Marrubenol, with its hydroxyl groups, provides inherent sites for chemical modification. Alcohols, for instance, are versatile functional groups that can be converted into a wide array of other functionalities through various organic reactions ias.ac.in. Strategies such as functional group interconversion (FGI) allow for the transformation of one functional group into another (e.g., by substitution, addition, elimination, oxidation, or reduction) ias.ac.inic.ac.uk. Functional group addition (FGA) involves introducing new groups to a molecule, often to facilitate further disconnections in retrosynthetic analysis or to impart new properties ias.ac.in. The presence of furan (B31954) and lactone moieties in labdane diterpenoids, which are often associated with bioactivity, suggests that modifications to these groups or the introduction of similar functionalities at other positions could lead to interesting analogs d-nb.inforesearchgate.net.

Structure-Activity Relationship (SAR) Studies on Marrubenol Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a compound influence its biological effects. While extensive SAR studies on a broad range of Marrubenol derivatives may be less documented compared to its precursor Marrubiin, significant insights into Marrubenol's pharmacological profile can be gleaned from its structural relationship with Marrubiin and Marrubiinic acid, and the impact of key modifications. Marrubenol, a labdane diterpene, is derived from Marrubiinic acid through reduction mdpi.com. Investigations into these related compounds provide valuable information regarding the pharmacophoric elements and the consequences of structural alterations on their respective biological activities, including vasorelaxant and analgesic effects mdpi.comworldbotanical.comuel.ac.uk.

Identification of Key Pharmacophoric Elements

For Marrubenol, its primary identified mechanism of action as a vasorelaxant involves the blockade of L-type calcium channels. Research indicates that Marrubenol interacts with the phenylalkylamine binding site of these channels, a key pharmacophoric interaction responsible for its relaxant activity on smooth muscle worldbotanical.comnih.goveuropa.euresearchgate.netucl.ac.be. This suggests that the structural features of Marrubenol enabling this specific binding are critical for its vasorelaxant properties.

In the context of its precursor, Marrubiinic acid, the presence of a free carboxylic acid group has been identified as a crucial pharmacophoric element for its anti-inflammatory activities. Modifying this group, such as through esterification, has been shown to reduce the observed biological activities, underscoring the importance of this specific functional group for that particular effect mdpi.com. While Marrubenol itself results from the reduction of this carboxylic acid to an alcohol, this comparison highlights how different functional groups within the labdane diterpene scaffold can confer distinct or modulated biological properties.

Impact of Structural Modifications on Biological Activities

Structural modifications within the Marrubiin-Marrubiinic acid-Marrubenol pathway significantly influence their biological activities. The opening of the lactone ring of Marrubiin to yield Marrubiinic acid, which possesses a free carboxylic group, leads to a notable enhancement in antinociceptive activity. Marrubiinic acid demonstrated an antinociceptive effect approximately 11-fold greater than standard drugs like aspirin, paracetamol, and morphine in the writhing test mdpi.com. Conversely, blocking the free carboxylic group of Marrubiinic acid through esterification resulted in a reduction of its biological activities, particularly its anti-inflammatory effects mdpi.com.

Marrubenol, obtained from the reduction of Marrubiinic acid, maintains and even enhances certain activities. Both Marrubenol and Marrubiin exhibit vasorelaxant properties, eliciting contractions evoked by high-KCl solutions in aortic segments mdpi.comcaymanchem.com. Marrubenol has been characterized as a more potent inhibitor of KCl-evoked contraction compared to noradrenaline-evoked contraction in rat aorta worldbotanical.com. Furthermore, all three compounds—Marrubiin, Marrubiinic acid, and Marrubenol—have demonstrated potent analgesic effects. In an in vivo writhing test, Marrubenol exhibited a remarkable 94% reduction in abdominal constrictions, while Marrubiin and Marrubiinic acid showed 92% and 80% reduction, respectively, at a dose of 10 mg/kg (i.p.) uel.ac.uk. This indicates that while the specific functional group at certain positions can dictate the potency or presence of particular activities (e.g., the carboxylic acid for anti-inflammatory activity), the core labdane diterpene scaffold appears to retain significant analgesic and vasorelaxant potential across these derivatives.

The following table summarizes the comparative biological activities of Marrubiin, Marrubiinic acid, and Marrubenol, illustrating the impact of their structural differences:

| Compound | Structural Feature (Key Difference from Precursor) | Analgesic Activity (Writhing Test, 10 mg/kg i.p.) | Vasorelaxant Activity (L-type Calcium Channel Blockade) | Anti-inflammatory Activity (via Carboxylic Acid) |

| Marrubiin | Furanic labdane diterpenoid lactone | Potent (92% reduction in constrictions) uel.ac.uk | Yes (elicits contractions) mdpi.comcaymanchem.com | Reported mdpi.commdpi.comnih.gov |

| Marrubiinic Acid | Open lactone ring, free carboxylic acid group | Highly Potent (80% reduction in constrictions), 11x more active than standards mdpi.comuel.ac.uk | Not explicitly detailed, precursor to Marrubenol mdpi.com | Major role of free carboxylic group mdpi.com |

| Marrubenol | Reduction of carboxylic acid to alcohol | Potent (94% reduction in constrictions) uel.ac.uk | Potent (L-type calcium channel blocker, IC50: 11.8±0.3 µM) mdpi.comworldbotanical.comnih.goveuropa.euresearchgate.netucl.ac.be | Not explicitly detailed, derived from Marrubiinic acid mdpi.com |

Mechanistic Investigations of Biological Activities of Marrubenol

Modulation of Ion Channels and Receptors

Marrubenol exhibits notable modulatory effects on ion channels and receptors, particularly through its interaction with L-type calcium channels.

Marrubenol has been characterized as an L-type calcium channel blocker, a mechanism that underlies its relaxant properties in smooth muscle. This activity is crucial for understanding its potential physiological effects thegoodscentscompany.comnih.gov.

Marrubenol demonstrates potent inhibitory effects on smooth muscle contraction. In rat aorta, it was found to be a more effective inhibitor of contractions induced by 100 mM KCl compared to those evoked by noradrenaline thegoodscentscompany.comnih.govresearchgate.netfishersci.ca. The relaxant effect of marrubenol on KCl-depolarized rat aorta is concentration-dependent, with an IC₅₀ value of 11.8 ± 0.3 µM and a maximum relaxation of 93 ± 0.6% thegoodscentscompany.comnih.govresearchgate.net. This vasorelaxant activity is observed to be independent of the endothelium thegoodscentscompany.comresearchgate.netmdpi.com. While it also inhibits noradrenaline-induced contraction, its maximum inhibition plateaus at approximately 30 ± 1.5% at higher concentrations (30–50 µM) thegoodscentscompany.comresearchgate.net. Furthermore, marrubenol effectively inhibited contraction evoked by KCl depolarization in rat intestinal smooth muscle, with an IC₅₀ of 12.3 ± 0.6 µM mdpi.comdntb.gov.uanih.gov.

Table 1: Inhibitory Effects of Marrubenol on Smooth Muscle Contraction in Rat Arteries

| Contractile Agent | IC₅₀ (µM) / Maximum Relaxation (%) | Tissue Type | Reference |

| 100 mM KCl | 11.8 ± 0.3 µM (IC₅₀), 93 ± 0.6% (Max Relaxation) | Rat Aorta | thegoodscentscompany.comnih.govresearchgate.net |

| Noradrenaline | 30 ± 1.5% (Max Inhibition) | Rat Aorta | thegoodscentscompany.comresearchgate.net |

| 100 mM KCl | 12.3 ± 0.6 µM (IC₅₀) | Rat Intestinal Smooth Muscle | dntb.gov.uanih.gov |

Investigations into marrubenol's interaction with calcium antagonist binding sites reveal its preference for the phenylalkylamine site of the L-type calcium channel mdpi.comdntb.gov.uanih.govwikipedia.orgwikipedia.orgmims.com. Competition binding studies indicated that marrubenol was a weak inhibitor of 1,4-dihydropyridine (B1200194) binding in membranes isolated from rat intestinal smooth muscle mdpi.comdntb.gov.uanih.govmims.com. However, it completely displaced specifically bound (-)-[³H]desmethoxyverapamil ([³H]D888), a phenylalkylamine, with an apparent Kᵢ value of 16 µM (95% confidence interval: 6.5–39.5 µM) mdpi.comdntb.gov.uanih.gov. This interaction with the phenylalkylamine binding site is believed to account for its L-type Ca²⁺ channel inhibition dntb.gov.uanih.gov.

Marrubenol's L-type calcium channel blocking activity is further supported by its effects on intracellular calcium signals and barium inward currents. In fura-2-loaded rat aorta, marrubenol simultaneously inhibited the Ca²⁺ signal and the contraction induced by 100 mM KCl thegoodscentscompany.comnih.govresearchgate.netfishersci.cauni.lu. It also decreased the quenching rate of fura-2 (B149405) fluorescence by Mn²⁺, suggesting an inhibition of Ca²⁺ entry stimulated by depolarization thegoodscentscompany.comnih.govmdpi.com. Patch-clamp data from aortic smooth muscle cells (A7r5) demonstrated that marrubenol inhibited Ba²⁺ inward current (I_Ba) in a concentration-dependent and voltage-dependent manner thegoodscentscompany.comnih.govresearchgate.netnih.govgoogle.comgoogle.com. The mean K_D values were 8 ± 2 µM at a holding potential of -50 mV and 40 ± 6 µM at -100 mV, indicating greater potency at depolarized holding potentials thegoodscentscompany.comnih.govresearchgate.net.

Table 2: Effects of Marrubenol on Ba²⁺ Inward Current in A7r5 Cells

| Holding Potential (mV) | K_D (µM) | Number of Cells (n) | Reference |

| -50 | 8 ± 2 | 10 | thegoodscentscompany.comnih.govresearchgate.net |

| -100 | 40 ± 6 | 13 | thegoodscentscompany.comnih.govresearchgate.net |

L-type Calcium Channel Blocking Activity

Interaction with Phenylalkylamine Binding Sites

Enzymatic Inhibition Mechanisms

Beyond its effects on ion channels, marrubenol has also been investigated for its enzymatic inhibitory properties.

Marrubenol has been identified as an alpha-glucosidase inhibitor. In a study investigating labdane (B1241275) diterpenes from Marrubium alysson, marrubenol was isolated alongside marrubiin (B191795) and premarrubiin (B1194150), and their inhibitory effects on alpha-glucosidase were evaluated in vitro researchgate.netwikidata.orgresearchgate.net. While marrubiin demonstrated potent inhibition with an IC₅₀ of 16.62 ± 0.0024 µM, marrubenol was found to be less active, exhibiting an IC₅₀ of 262.2 ± 0.0041 µM against alpha-glucosidase researchgate.net. Premarrubiin was the least active among the three compounds tested researchgate.net.

Table 3: Alpha-Glucosidase Inhibitory Activity of Marrubenol and Related Diterpenes

| Compound | IC₅₀ (µM) | Reference |

| Marrubenol | 262.2 ± 0.0041 | researchgate.net |

| Marrubiin | 16.62 ± 0.0024 | researchgate.net |

| Premarrubiin | 283.54 ± 0.0037 | researchgate.net |

Cellular Pathway ModulationMarrubenol's impact extends to modulating key cellular pathways, particularly concerning cell death mechanisms and cellular signaling.

Autophagy Induction in Specific Cell LinesMarrubenol has demonstrated significant activity in inducing autophagic cell death, specifically in osteosarcoma cells. Studies utilizing the Saos-2 osteosarcoma cell line revealed that Marrubenol inhibits cancer cell growth by promoting autophagy in a dose-dependent mannernih.govjbuon.com. The compound exhibited an IC50 value of 45 µM against Saos-2 cells, indicating its cytotoxic potentialnih.govjbuon.com.

The induction of autophagy by Marrubenol is characterized by specific molecular changes. Investigations showed that Marrubenol treatment led to a significant upregulation of autophagy-associated proteins, including Beclin-1 and LC3-II, while concurrently decreasing the expression of p62 in Saos-2 osteosarcoma cells. These protein modulations are key indicators of autophagic flux jbuon.com.

Table 1: Effect of Marrubenol on Saos-2 Osteosarcoma Cells

| Parameter | Value | Cell Line | Reference |

| IC50 for Cytotoxicity | 45 µM | Saos-2 | nih.govjbuon.com |

| Autophagy Induction | Dose-dependent | Saos-2 | nih.govjbuon.com |

| Beclin-1 Expression | Significantly upregulated | Saos-2 | jbuon.com |

| LC3-II Expression | Significantly upregulated | Saos-2 | jbuon.com |

| p62 Expression | Significantly decreased | Saos-2 | jbuon.com |

Molecular Docking and In Silico Studies for Target IdentificationMolecular docking and in silico studies are pivotal computational techniques in drug discovery and design, enabling the prediction of optimal binding orientations of ligands to target proteins and facilitating the identification of lead compoundsijariie.commdpi.com. These methods are instrumental in elucidating protein-ligand interactions and accelerating the virtual screening of extensive chemical libraries to find compounds with high binding affinity to specific protein targets involved in disease pathwaysijariie.commdpi.comnih.gov.

While Marrubenol's diverse biological activities have been investigated through experimental means, in silico approaches, including molecular docking, are generally employed to complement these findings by predicting potential molecular targets and understanding the binding mechanisms ijariie.commdpi.com. Such computational studies can provide valuable insights into how Marrubenol or its derivatives might interact with various biological macromolecules, thereby aiding in the identification of specific therapeutic targets and the rational design of new drug candidates ijariie.comnih.gov.

Preclinical in Vitro Pharmacological Activities of Marrubenol

Vasorelaxant Properties in Isolated Tissue Models

Marrubenol has demonstrated vasorelaxant activity in in vitro studies using isolated tissue models. Crude extracts of the aerial parts of Marrubium vulgare, from which marrubenol is isolated, have shown potent in vitro inhibition of potassium chloride (KCl)-induced contraction in rat aorta researchgate.netresearchgate.net. This suggests that marrubenol contributes to the vasorelaxant effects observed in the plant extract mdpi.comnih.govresearchgate.netmdpi.comtjnpr.orgajol.info. The isolated tissue bath method is a recognized tool in pharmacology for studying muscle contractility and the effects of agents on isolated organs or tissues nih.gov.

Antimicrobial Activity

Marrubenol, or extracts containing it, has exhibited antimicrobial properties against various microorganisms, including both bacteria and fungi mdpi.comnih.govdntb.gov.uacreative-biolabs.com.

Studies on the essential oil and methanolic extracts of Marrubium vulgare, which contain marrubenol, have shown significant antibacterial activity, particularly against Gram-positive bacteria ajol.infonih.govresearchgate.netresearchgate.net. Gram-positive bacteria have been observed to be more sensitive to M. vulgare essential oil compared to Gram-negative bacteria nih.gov.

For instance, M. vulgare essential oil demonstrated inhibition zones ranging from 6.6 to 25.2 mm and minimal inhibitory concentration (MIC) values between 1120 and 2600 µg/ml against Gram-positive bacteria nih.govresearchgate.net. While Gram-negative bacteria generally exhibited higher resistance, some studies indicate that extracts of M. vulgare can still show moderate effectiveness against certain Gram-negative strains like Proteus vulgaris and Escherichia coli, though often ineffective against others like Pseudomonas aeruginosa ajol.infonih.govresearchgate.net.

Here is a summary of antibacterial activity:

| Microorganism Type | Inhibition Zone (mm) | MIC (µg/ml) | Reference |

| Gram-positive Bacteria | 6.6 - 25.2 | 1120 - 2600 | nih.govresearchgate.net |

| Gram-negative Bacteria | Less sensitive / Varied | Varied | ajol.infonih.govresearchgate.net |

The essential oil of Marrubium vulgare has also shown antifungal activity nih.govresearchgate.net. Among the fungal strains tested, Botrytis cinerea exhibited strong sensitivity, with inhibition zones of 12.6 mm nih.govresearchgate.net. Other fungi, such as Fusarium solani, Penicillium digitatum, and Aspergillus niger, were less sensitive nih.govresearchgate.net. While direct data for marrubenol against Candida albicans is not explicitly detailed in the provided snippets, Marrubium vulgare extracts have been studied for their antifungal activity, including against Candida albicans isolates dntb.gov.uanih.govmdpi.commdpi.com.

The precise mode of action for marrubenol's antimicrobial activity is not explicitly detailed as "lytic action" in the provided search results. However, general mechanisms of action for antimicrobial agents include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and inhibition of membrane function creative-biolabs.comreactgroup.org. Antimicrobial peptides, for instance, often target bacterial membranes, leading to disruption mdpi.com. Further research would be needed to characterize the specific lytic or other mechanisms of action for marrubenol.

Antifungal Activity (e.g., Candida albicans)

Anti-inflammatory Potential

Marrubenol, as a component of Marrubium vulgare extracts, contributes to the plant's reported anti-inflammatory potential mdpi.comcreative-biolabs.comresearchgate.net. Marrubium vulgare has been traditionally used as an anti-inflammatory agent, and its extracts have shown in vitro and in vivo anti-inflammatory effects researchgate.netjrespharm.comuniv-batna2.dznarraj.org. While the direct in vitro anti-inflammatory mechanism of isolated marrubenol is not extensively detailed in these snippets, other diterpenoids and phenolic compounds present in M. vulgare are known to contribute to its anti-inflammatory properties by decreasing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α researchgate.netresearchgate.net.

Antioxidant Activity

Marrubenol is associated with the antioxidant activity observed in Marrubium vulgare extracts mdpi.comdntb.gov.uacreative-biolabs.commdpi.com. M. vulgare extracts and essential oils have demonstrated significant in vitro antioxidant capacity through various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and Ferric Reducing Antioxidant Power (FRAP) tjnpr.orgresearchgate.netjrespharm.comuniv-batna2.dzresearchgate.netnih.gov.

For example, a methanolic extract of M. vulgare leaves exhibited an important antioxidant capacity with an IC50 value of 12.42 µg/ml in the DPPH assay nih.govresearchgate.net. Another study on M. vulgare essential oils reported an IC50 of 108.75 ± 1.8 µg/mL in the DPPH method tjnpr.org. These activities are often correlated with the high content of phenolic compounds and flavonoids present in the extracts researchgate.netjrespharm.comresearchgate.netnih.gov.

Here is a summary of antioxidant activity:

| Extract Type | Assay | IC50 (µg/ml) | Reference |

| Methanolic Extract | DPPH | 12.42 | nih.govresearchgate.net |

| Essential Oil | DPPH | 108.75 ± 1.8 | tjnpr.org |

| Hydroethanolic Extract | DPPH | 52.04 ± 0.2 | nih.gov |

| Hydroacetonic Extract | DPPH | 60.57 ± 0.6 | nih.gov |

Preclinical in Vivo Pharmacological Models of Marrubenol

Antioedematogenic Effects in Murine Models

Marrubiin (B191795), a major constituent of Marrubium vulgare, has demonstrated significant antioedematogenic effects in murine models, indicating its potential in mitigating edema. In studies evaluating microvascular leakage in mice ears, Marrubiin exhibited dose-related inhibitory effects against various phlogistic agents. For instance, Marrubiin (100 mg/kg) significantly inhibited ovalbumin (OVO)-induced allergic ear edema in mice, achieving a maximal inhibition of 67.6 ± 4% thegoodscentscompany.commdpi.comnih.govuni.lu.

The inhibitory effects of Marrubiin were quantified by their ID50 values (intraperitoneal, i.p.) and maximal inhibition percentages against different pro-inflammatory agents:

| Phlogistic Agent | ID50 (mg/kg, i.p.) | Maximal Inhibition (%) |

| Histamine (HIS) | 13.84 | 73.7 |

| Bradykinin (BK) | 18.82 | 70.0 |

| Carrageenan (CAR) | 13.61 | 63.0 |

| Prostaglandin E2 (PGE2) | - | < 50 |

| OVO-induced allergic edema | - | 67.6 ± 4 |

| nih.govuni.lu |

These findings suggest that the systemic administration of Marrubiin exerts a non-specific inhibitory effect on microvascular extravasation induced by various pro-inflammatory agents in the mouse ear uni.lu.

Antinociceptive Properties in Animal Models

Marrubiin has also been investigated for its antinociceptive (pain-relieving) properties in animal models, demonstrating efficacy in both chemically induced pain tests.

In the acetic acid-induced writhing test in mice, a common model for assessing peripheral analgesia, Marrubiin exhibited significant antinociceptive activity. The compound demonstrated an inhibitory effect on abdominal constrictions, with an ID50 value of 2.2 µmol/kg mdpi.comdntb.gov.ua. This test is known to be sensitive to agents that inhibit the release of pro-inflammatory mediators such as prostaglandins (B1171923) and bradykinin, which are involved in pain transduction nih.gov.

Marrubiin's antinociceptive effects were further evaluated in the capsaicin-induced paw licking model in mice. Capsaicin induces pain behaviors, including paw licking and biting, primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. In this model, Marrubiin showed an ID50 value of 28.8 µmol/kg, indicating its ability to reduce capsaicin-induced nociceptive responses mdpi.comdntb.gov.ua.

Writhing Test

Hypotensive/Antihypertensive Activity (e.g., Rat Models)

Research indicates that Marrubenol, along with Marrubiin, contributes to the vasorelaxant activity observed in Marrubium vulgare extracts thegoodscentscompany.com. Studies on the water extract of Marrubium vulgare in spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats (WKY) have shown hypotensive effects. Oral administration of the Marrubium extract successfully lowered the systolic blood pressure in SHR, but no significant effect was observed in WKY rats.

Furthermore, both ex vivo and in vitro studies revealed that Marrubium extract inhibited the contractile responses of rat aortic rings to noradrenaline and potassium chloride (KCl, 100 mM). This inhibition was more pronounced in aorta from SHR compared to WKY, and notably, it was not affected by the nitric oxide (NO) synthase inhibitor N-nitro-L-arginine. This suggests that the vascular relaxant activity of Marrubium extract, to which Marrubenol and Marrubiin are key contributors, operates through a mechanism independent of NO synthesis.

Antidiabetic Potential in Obese Animal Models

Advanced Research Directions and Future Perspectives for Marrubenol

Elucidation of Unexplored Biological Mechanisms

While marrubenol has demonstrated vasorelaxant activity by blocking L-type voltage-dependent calcium channels in smooth muscle cells, and has shown potent analgesic effects, a comprehensive understanding of its full spectrum of biological mechanisms remains largely unexplored. europa.euuel.ac.uk Research is needed to identify additional molecular targets, signaling pathways, and cellular processes influenced by marrubenol. For instance, while its vasorelaxant activity is known to be endothelium-independent, the precise interactions with the phenylalkylamine binding site of the L-type calcium channel could be further characterized at an atomic level to inform structure-activity relationships. europa.eulandcareresearch.co.nz Moreover, given the traditional uses of Marrubium vulgare for various ailments, including inflammatory conditions and gastrointestinal disorders, investigating marrubenol's role in these contexts at a mechanistic level would be crucial. europa.euresearchgate.net This could involve exploring its interaction with inflammatory mediators, enzymes, or receptors beyond calcium channels, potentially revealing novel therapeutic applications.

Design and Synthesis of Novel Marrubenol Analogs with Enhanced Specificity

The natural abundance and complex structure of marrubenol present opportunities for the design and synthesis of novel analogs with improved pharmacological profiles, such as enhanced potency, selectivity, and bioavailability. Structure-activity relationship (SAR) studies are fundamental in this direction, aiming to identify key functional groups or structural motifs responsible for its biological activities. By systematically modifying the marrubenol scaffold, researchers can create libraries of derivatives to screen for superior therapeutic properties. For example, understanding how specific modifications influence its interaction with L-type calcium channels could lead to more potent and selective vasorelaxant agents. The synthesis of marrubenol and related labdane (B1241275) diterpenoids has been a subject of research, providing a foundation for further chemical modifications. researchgate.netmdpi.comresearchgate.net Future efforts will focus on rational drug design approaches, potentially incorporating fragments from other known bioactive compounds to create hybrid molecules with synergistic effects or improved pharmacokinetic properties.

Biotechnological Production for Scalable Supply

The primary source of marrubenol is extraction from plants like Marrubium vulgare. nih.gov This natural extraction can be subject to variations in yield, environmental factors, and sustainability concerns. Biotechnological approaches offer a promising avenue for scalable and sustainable production of marrubenol. This includes exploring microbial fermentation, plant cell culture, or synthetic biology platforms. For instance, engineering microorganisms (e.g., yeast or bacteria) with the biosynthetic pathways of marrubenol could enable high-yield, controlled production. Research into the biosynthesis of labdane diterpenes, including marrubiin (B191795) (a related compound), has identified key enzymatic steps, such as the involvement of diterpene synthases and cytochrome P450 monooxygenases. mdpi.comthegoodscentscompany.comnih.gov Elucidating the complete biosynthetic pathway of marrubenol would be a critical step towards its successful biotechnological production. This could involve identifying and expressing the genes encoding the necessary enzymes in a suitable host organism, optimizing culture conditions, and developing efficient purification processes.

Integration of Omics Technologies in Mechanistic Studies

The application of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—will significantly advance the understanding of marrubenol's biological effects at a systems level. scielo.org.mxnih.govnih.gov

Genomics and Transcriptomics: These technologies can reveal how marrubenol influences gene expression patterns, identifying pathways that are upregulated or downregulated in response to treatment. This could pinpoint novel targets or confirm known mechanisms by observing changes in the transcription of genes related to calcium channels or inflammatory responses.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that directly interact with marrubenol or those whose expression or modification is altered by its presence. This can provide direct evidence of protein targets and downstream signaling events.

Metabolomics: This approach can profile the metabolic changes induced by marrubenol, offering insights into its impact on cellular metabolism and identifying biomarkers of its activity. nih.govteknoscienze.com

The integration of these multi-omics datasets will provide a holistic view of marrubenol's biological footprint, allowing for the construction of comprehensive molecular networks and a deeper mechanistic understanding that single-omics studies cannot achieve. teknoscienze.comresearchgate.net

Computational Chemistry and Artificial Intelligence in Marrubenol Research

Computational chemistry and artificial intelligence (AI) are poised to revolutionize marrubenol research by accelerating discovery, predicting properties, and optimizing experimental design. nih.govrsc.orgresearchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques can predict how marrubenol interacts with its target proteins at an atomic level, providing insights into binding affinity and conformational changes. This is particularly useful for understanding its interaction with L-type calcium channels and for designing more specific analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can correlate the chemical structures of marrubenol and its analogs with their biological activities, enabling the prediction of activity for new, unsynthesized compounds and guiding the design of more potent derivatives.

Machine Learning and AI: AI algorithms can analyze vast datasets from chemical screenings, biological assays, and omics studies to identify patterns, predict novel activities, and even suggest synthetic routes for new analogs. rsc.orgresearchgate.netlbl.gov For instance, AI could be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of marrubenol analogs, streamlining the drug discovery process. The development of AI-enhanced quantum chemical methods offers the potential for highly accurate and computationally efficient simulations of molecular properties and reactions. nih.gov

The synergy between experimental and computational approaches will significantly reduce the time and cost associated with marrubenol research, leading to more efficient discovery and development of marrubenol-based therapeutics.

Q & A

Q. What is the primary mechanism by which marrubenol induces vasorelaxation in vascular smooth muscle?

Marrubenol acts as a voltage-dependent L-type Ca²⁺ channel blocker, inhibiting extracellular Ca²⁺ influx in depolarized smooth muscle cells. This was demonstrated via electrophysiological experiments in A7r5 cells, where marrubenol reduced Ba²⁺ currents (a Ca²⁺ surrogate) with IC₅₀ values of 872 nM at −50 mV and 40 nM at −100 mV holding potentials . The inhibition correlates with decreased cytosolic Ca²⁺ levels in fura-2-loaded aortic rings, measured via fluorescence quenching .

Q. How does marrubenol’s pharmacological profile compare to marrubiin, its precursor compound?

Marrubenol exhibits significantly higher vasorelaxant potency than marrubiin. In rat aortic rings, marrubenol achieved IC₅₀ values of 7.7 ± 1.9 μM for KCl-induced contractions, compared to marrubiin’s 24 ± 2.3 μM. This difference is attributed to structural modifications (e.g., reduction of marrubiin’s lactone group to marrubenol’s diol), enhancing Ca²⁺ channel affinity .

Q. What experimental models are validated for studying marrubenol’s bioactivity?

- In vitro : Rat aortic rings pre-contracted with KCl or noradrenaline, monitored via isometric tension recordings .

- Cellular assays : Fura-2-based Ca²⁺ imaging in smooth muscle cells and patch-clamp studies in A7r5 cells to measure ion currents .

- Structural analysis : NMR (1H, 13C, COSY, HMQC, HMBC) for compound identification .

Advanced Research Questions

Q. How do voltage-dependent binding kinetics of marrubenol influence its Ca²⁺ channel inhibition?

Marrubenol’s binding affinity to L-type Ca²⁺ channels is voltage-sensitive, with stronger inhibition at depolarized states (−50 mV vs. −100 mV). This was quantified using Boltzmann equation fits to steady-state inactivation curves, revealing a 10-fold difference in IC₅₀ values between holding potentials . Advanced protocols should include voltage-step protocols to isolate channel states and assess use-dependent blockade.

Q. What methodological considerations resolve contradictions in marrubenol’s efficacy across different contraction agonists (e.g., KCl vs. noradrenaline)?

KCl-induced contractions rely predominantly on extracellular Ca²⁺ influx via voltage-gated channels, whereas noradrenaline activates intracellular Ca²⁺ release and sensitization pathways. Marrubenol’s selective inhibition of KCl responses (93% relaxation vs. 30% for noradrenaline) highlights its extracellular Ca²⁺-targeted mechanism. To address discrepancies:

- Use Ca²⁺-free buffers to isolate intracellular pools.

- Combine marrubenol with inhibitors like nimodipine (L-type blocker) to confirm pathway specificity .

Q. How can researchers optimize marrubenol extraction and purification for pharmacological studies?

- Extraction : Supercritical CO₂ extraction from Marrubium vulgare yields higher marrubenol purity than aqueous methods .

- Purification : Column chromatography (silica gel) followed by TLC validation.

- Structural confirmation : Compare optical rotation and MS spectra with marrubenol synthesized via LiAlH₄ reduction of marrubiin .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing marrubenol’s concentration-response relationships?

Q. How should researchers address variability in marrubenol’s IC₅₀ values across studies?

Potential sources of variability include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.